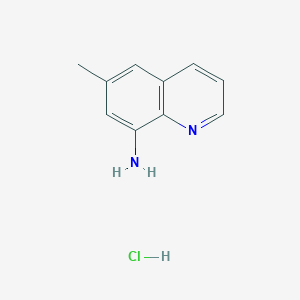

![molecular formula C18H19NO5S B2822595 2-(3,4-dimethoxyphenyl)-5-methyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide CAS No. 863452-39-5](/img/structure/B2822595.png)

2-(3,4-dimethoxyphenyl)-5-methyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

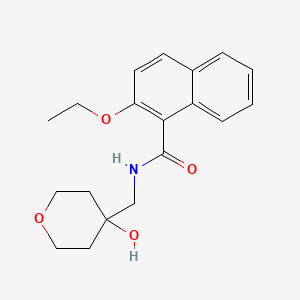

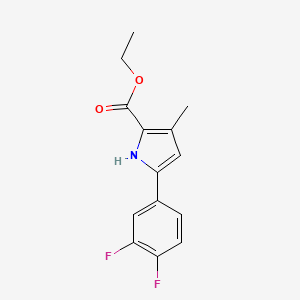

The compound “2-(3,4-dimethoxyphenyl)-5-methyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide” is a complex organic molecule. It contains a benzothiazepinone core, which is a seven-membered ring containing nitrogen and sulfur atoms, fused to a benzene ring. The molecule also has a 3,4-dimethoxyphenyl group attached to it .

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, likely involves a benzothiazepinone core with a 3,4-dimethoxyphenyl group attached. The presence of the “dioxide” in the name suggests that there are two oxygen atoms in the molecule, likely in the form of carbonyl groups .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in the molecule. The carbonyl group in the benzothiazepinone core and the ether groups in the 3,4-dimethoxyphenyl group could potentially be sites of reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzothiazepinone core and the 3,4-dimethoxyphenyl group could potentially impact its solubility, melting point, boiling point, and other physical and chemical properties .Scientific Research Applications

- Hydrogel Modification : Researchers have explored using this compound to enhance the pseudoplasticity of hyaluronic acid (HA) through chemical modification. By grafting propylamine and butylamine onto HA using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), they achieved controlled and repeatable acylation within a 1% to 50% degree of substitution (DS) range. The resulting modified HA exhibited improved injectability and suitability for additive manufacturing .

- Tissue Engineering : The modified HA with propylamine (DS = 3.0%) and butylamine (DS = 3.7%) demonstrated increased storage modulus and pseudoplasticity. These properties are crucial for tissue engineering applications, where controlled mechanical behavior is essential .

- Building Block : The compound serves as a versatile building block in organic synthesis due to its unique structure. Researchers have used it to create more complex molecules, such as derivatives with additional functional groups. Its reactivity and stability make it valuable for designing new compounds .

- Antioxidant Properties : Investigations suggest that this compound exhibits antioxidant activity. Researchers have explored its potential as a natural antioxidant or as a lead compound for developing novel antioxidants .

- Benzothiazepine Scaffold : The compound’s benzothiazepine scaffold is of interest in natural product chemistry. Researchers study its biosynthesis, isolation from natural sources, and potential bioactivities. It may serve as a starting point for the development of bioactive compounds .

Biomedical Applications

Chemical Synthesis

Pharmacology and Drug Discovery

Natural Product Chemistry

Future Directions

properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-methyl-1,1-dioxo-2,3-dihydro-1λ6,5-benzothiazepin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5S/c1-19-13-6-4-5-7-16(13)25(21,22)17(11-18(19)20)12-8-9-14(23-2)15(10-12)24-3/h4-10,17H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOXIKSGQKFQSGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC(S(=O)(=O)C2=CC=CC=C21)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-dimethoxyphenyl)-5-methyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(6-cyclopropylpyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-3-carboxamide](/img/structure/B2822522.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide](/img/structure/B2822529.png)

![2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-ethyl-1,3,4-oxadiazole](/img/structure/B2822530.png)

![5-{[(3-chloro-4-methoxyphenyl)(cyano)amino]methyl}-2,3-dihydro-1H-1,2,4-triazol-3-one](/img/structure/B2822532.png)

![(E)-N-benzyl-2-cyano-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2822533.png)